molecular formula C13H18ClN B133882 (+)-Deprenyl hydrochloride CAS No. 4528-52-3

(+)-Deprenyl hydrochloride

Numéro de catalogue B133882
Numéro CAS: 4528-52-3
Poids moléculaire: 223.74 g/mol
Clé InChI: IYETZZCWLLUHIJ-YDALLXLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Deprenyl hydrochloride, also known as selegiline, is a medication primarily used in the treatment of Parkinson's disease and major depressive disorder. It functions as an irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, selegiline increases the levels of dopamine, which can help alleviate symptoms of Parkinson's disease. It has also been found to have neuroprotective and antioxidant properties .

Synthesis Analysis

The synthesis of deprenyl involves the creation of a propargylamine derivative, which is a selective inhibitor of MAO-B. The compound's synthesis retains the acetylene group responsible for alkylation of the enzyme's flavin component, which is crucial for its inhibitory action. An indole analog of deprenyl has been synthesized, which differs from deprenyl in the aryl group but preserves the side chain containing the acetylene group .

Molecular Structure Analysis

The molecular structure of deprenyl is characterized by an N-methyl-N-propargylamine moiety, which is essential for its MAO-B inhibitory activity. The structure-activity relationship is such that modifications to the aryl group can influence the compound's selectivity towards MAO-A or MAO-B . Theoretical investigations using molecular orbital theory have confirmed that deprenyl is a good radical scavenger, with the acetylenic part of the molecule acting as the active site for trapping radicals .

Chemical Reactions Analysis

Deprenyl undergoes various chemical reactions in the body, including oxidative N-dealkylations and hydroxylation. The hydroxylation occurs in the para position of the molecule, which is in addition to the usual metabolic pathways for N-substituted phenylalkylamines. These reactions are important for the drug's metabolism and its interaction with biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of deprenyl contribute to its pharmacological effects. It has been shown to interact strongly with macroglobulins in serum and to enhance dopamine release from striatal slices of the rat brain. Deprenyl also inhibits the conversion of dopamine to DOPAC, indicating its role in modulating dopamine levels in the brain . Additionally, deprenyl has been found to indirectly inhibit acetylcholinesterase (AChE) and stimulate Na(+),K(+)-ATPase in the rat brain, which may contribute to its neuroprotective effects .

Relevant Case Studies

In clinical settings, deprenyl has been used to potentiate the effects of dopamine and has been studied for its antioxidant activity and ability to prevent toxicity from various neurotoxins. It has been observed that when administered with levodopa in Parkinsonian patients, deprenyl can induce adverse events potentially due to dopamine potentiation in systems other than the nigrostriatal pathway . Furthermore, deprenyl has been shown to reduce apoptosis in PC12 cells, suggesting that it may increase neuronal survival by reducing apoptotic death, an effect that is independent of its MAO-B inhibitory action .

Applications De Recherche Scientifique

Neuroprotection and Neuroregeneration

  • Neuroprotection in Neurodegenerative Disorders : (+)-Deprenyl, as a selective monoamine oxidase B (MAO-B) inhibitor, is extensively investigated for its neuroprotective effects in various neurodegenerative disorders. However, research has shown that it does not promote axonal regeneration of retinal ganglion cells, challenging its role as a monotherapy for acute central nervous system lesions (Rosenstiel, Sievers, & Lucius, 2002).

  • Anti-Apoptotic Properties : Studies indicate that (-)-Deprenyl exhibits anti-apoptotic properties, potentially aiding in the protection and slowing down of neuronal degeneration in Parkinson's disease and other neurodegenerative conditions (Magyar & Szende, 2004).

Drug Delivery Systems

  • Transdermal Therapeutic Systems : Research on the diffusion properties of L-deprenyl in silicone elastomers has been conducted, exploring its potential in drug delivery applications, particularly in transdermal therapeutic systems (Wagner, Hencsei, & Liptay, 2002).

Neurotoxicity and Substance Abuse

  • Mitigation of Methamphetamine Neurotoxicity : Deprenyl has been studied for its ability to attenuate methamphetamine-induced neurotoxicity, suggesting potential therapeutic effects for methamphetamine abuse (Davidson et al., 2007).

  • Protective Effects Against Neurotoxins : (-)-Deprenyl has shown protective effects against various neurotoxins, such as those affecting dopaminergic, noradrenergic, and cholinergic systems, which could have implications for neurodegenerative diseases (Magyar & Szende, 2004).

Miscellaneous Applications

  • Oncological Applications : Studies have investigated the potential of l-deprenyl in protecting nonmalignant human cells from ionizing radiation and chemotherapy toxicity, suggesting its use in reducing the adverse effects of cancer treatments (Seymour et al., 2003).

  • Potential in Parkinson's Disease Treatment : Research has explored the sustained impact of deprenyl in levodopa-treated Parkinson's disease patients, focusing on its role in slowing motor decline and its effect on motor complications (Shoulson et al., 2002).

  • Impact on Dopaminergic Neurons : The effect of deprenyl on the differentiation of bone marrow stromal cells into dopamine-producing neurons has been studied, highlighting its role in enhancing dopamine levels and its potential application in regenerative medicine (Ghorbanian et al., 2008).

  • Deprenyl in Alzheimer's Disease : Investigations have been conducted on the dose-dependent effects of deprenyl on cerebrospinal fluid monoamine metabolites in patients with Alzheimer's disease, providing insights into its therapeutic potential in this context (Sunderland et al., 2004).

Safety And Hazards

Safety data sheets provide information on the safety and hazards of a compound. They include information on handling, storage, and disposal of the compound, as well as first-aid measures and personal protective equipment .

Orientations Futures

The future directions of a compound depend on its potential applications. For example, Dexmedetomidine, a highly selective α-2 adrenoceptor agonist, has sedative, analgesic, anxiolytic, sympatholytic, and opioid-sparing properties . Its future directions include exploring varying routes of administration, experimental implications, clinical effects, and comparative advantages over other drugs .

Propriétés

IUPAC Name

(2S)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYETZZCWLLUHIJ-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1)N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196459
Record name (+)-Deprenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Deprenyl hydrochloride

CAS RN

4528-52-3
Record name (+)-Deprenyl hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004528523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Deprenyl hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(+)-Deprenyl hydrochloride
Reactant of Route 2
Reactant of Route 2
(+)-Deprenyl hydrochloride
Reactant of Route 3
Reactant of Route 3
(+)-Deprenyl hydrochloride
Reactant of Route 4
Reactant of Route 4
(+)-Deprenyl hydrochloride
Reactant of Route 5
Reactant of Route 5
(+)-Deprenyl hydrochloride
Reactant of Route 6
Reactant of Route 6
(+)-Deprenyl hydrochloride

Citations

For This Compound
356
Citations
HL Wiener, A Hashim, A Lajtha, H Sershen - European journal of …, 1989 - Elsevier
… Two months old male inbred BALBc/By mice (18-22 g) from the breeding colony of our Institute received L-deprenyl hydrochloride (10 mg/kg ip, in normal saline) twice weekly for 4 …
Number of citations: 72 www.sciencedirect.com
GP Reynolds, JD Elsworth, K Blau… - British journal of …, 1978 - ncbi.nlm.nih.gov
… from six normal male volunteers on the third day each of test and placebo administration during the course of a doubleblind crossover study of the effects of (-)-deprenyl hydrochloride …
Number of citations: 352 www.ncbi.nlm.nih.gov
OA Nedergaard, J Meller - Pharmacology & toxicology, 1994 - Wiley Online Library
The effect of (−)‐deprenyl, a relatively selective MAO‐B inhibitor, was examined for its ability to inhibit the contractions of rabbit isolated aorta evoked by various agonists and potassium. …
Number of citations: 3 onlinelibrary.wiley.com
P Riederer, MBH Youdim - Journal of neurochemistry, 1986 - Wiley Online Library
… Deprenyl hydrochloride was kindly provided by Professor J. Knoll (Budapest, Hungary). Kynuramine and harmaline were purchased from Sigma (St. …
Number of citations: 320 onlinelibrary.wiley.com
L Galgóczy, L Tóth, M Virágh, T Papp… - Acta Biologica …, 2012 - akjournals.com
The mortality rates of fungal infections that affect the central nervous system are high in consequence of the absence of effective antifungal drugs with good penetration across the blood-…
Number of citations: 4 akjournals.com
S Yasar, Z Justinova, SH Lee, R Stefanski… - … of Pharmacology and …, 2006 - ASPET
l-Deprenyl [selegiline, (R)-(–)-deprenyl] is a selective inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease and proposed as an antidepressant and …
Number of citations: 17 jpet.aspetjournals.org
K Takahata, S Shimazu, F Yoneda - Pharmacological research, 2004 - Elsevier
The effect of (−)-deprenyl (selegiline), a therapeutic agent for Parkinson’s disease, on the tyramine-induced release of catecholamine from rat brain synaptosomes was studied using a …
Number of citations: 5 www.sciencedirect.com
SP Sivam - Neuropeptides, 1993 - Elsevier
This study examined the influence of selected monoamine oxidase (MAO) inhibitors on basal ganglia neurotransmitter (dopamine and 5-hydroxytryptamine) and neuropeptide (…
Number of citations: 8 www.sciencedirect.com
M Namiecinski, L Pulaski, A Kochman, J Skolimowski… - In Vivo, 2004 - iv.iiarjournals.org
… (R)-(-)deprenyl hydrochloride (DEP, Figure 1 D) was purchased from Tocris Cookson Ltd (Bristol, UK). Topoisomerase inhibitors, etoposide (Figure 1 E) and camptothecin (Figure 1 F), …
Number of citations: 16 iv.iiarjournals.org
S Nag, L Lehmann, T Heinrich, A Thiele… - Journal of medicinal …, 2011 - ACS Publications
… From commercially available 1 (desmethyl deprenyl hydrochloride salt), fluoride 2 and alcohol 3 were synthesized by alkylation of secondary amine using sodium hydroxide as strong …
Number of citations: 26 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.